molecular formula C9H11F2NO B13601167 3-Amino-2-(3,5-difluorophenyl)propan-1-ol

3-Amino-2-(3,5-difluorophenyl)propan-1-ol

Cat. No.: B13601167
M. Wt: 187.19 g/mol
InChI Key: VFWSNVNERLNFCG-UHFFFAOYSA-N
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Description

3-Amino-2-(3,5-difluorophenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with two fluorine atoms substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3,5-difluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluorobenzaldehyde.

    Aldol Condensation: The precursor undergoes an aldol condensation reaction with an appropriate amine, such as ammonia or a primary amine, to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3,5-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-Amino-2-(3,5-difluorophenyl)propan-1-one.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of acylated or alkylated products.

Scientific Research Applications

3-Amino-2-(3,5-difluorophenyl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.

    Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,5-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s binding affinity and stability. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2,4-difluorophenyl)propan-1-ol: Similar structure with fluorine atoms at different positions.

    2-Amino-1-propanol: Lacks the fluorine substitutions on the phenyl ring.

    3-Amino-1-propanol: Straight-chain analog without the phenyl ring.

Uniqueness

3-Amino-2-(3,5-difluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups also provides versatility in chemical modifications and applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3-amino-2-(3,5-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c10-8-1-6(2-9(11)3-8)7(4-12)5-13/h1-3,7,13H,4-5,12H2

InChI Key

VFWSNVNERLNFCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CN)CO

Origin of Product

United States

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